dimethyl 7-[4-(benzyloxy)phenyl]-2-oxo-3,7-dihydro-2H-thiopyrano[2,3-d][1,3]thiazole-5,6-dicarboxylate
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Overview
Description
Dimethyl 7-[4-(benzyloxy)phenyl]-2-oxo-3,7-dihydro-2H-thiopyrano[2,3-d][1,3]thiazole-5,6-dicarboxylate is a complex organic compound featuring a thiopyrano[2,3-d][1,3]thiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 7-[4-(benzyloxy)phenyl]-2-oxo-3,7-dihydro-2H-thiopyrano[2,3-d][1,3]thiazole-5,6-dicarboxylate typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Thiazole Ring: The initial step involves the synthesis of the thiazole ring, which can be achieved through the condensation of α-haloketones with thioamides under basic conditions.
Construction of the Thiopyrano Ring: The thiopyrano ring is formed by cyclization reactions involving the thiazole derivative and a suitable diene or dienophile.
Introduction of the Benzyloxyphenyl Group: This step involves the coupling of the benzyloxyphenyl moiety to the thiopyrano[2,3-d][1,3]thiazole core, often through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Esterification: The final step includes esterification to introduce the dimethyl ester groups, typically using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic ring and the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: Due to its structural complexity, it may serve as a lead compound for the development of new drugs with antimicrobial, anticancer, or anti-inflammatory properties.
Biological Studies: It can be used to study the interactions of thiazole derivatives with biological targets, such as enzymes or receptors.
Material Science: The compound’s unique electronic properties may make it useful in the development of new materials for electronic or photonic applications.
Mechanism of Action
The mechanism of action of dimethyl 7-[4-(benzyloxy)phenyl]-2-oxo-3,7-dihydro-2H-thiopyrano[2,3-d][1,3]thiazole-5,6-dicarboxylate is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which may be crucial for its biological activity. Additionally, the benzyloxyphenyl group may enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like thiazole, benzothiazole, and thiazolidine share the thiazole ring structure and exhibit various biological activities.
Thiopyran Derivatives:
Uniqueness
Dimethyl 7-[4-(benzyloxy)phenyl]-2-oxo-3,7-dihydro-2H-thiopyrano[2,3-d][1,3]thiazole-5,6-dicarboxylate is unique due to the combination of the thiopyrano[2,3-d][1,3]thiazole core with the benzyloxyphenyl group and dimethyl ester functionalities. This unique structure may confer distinct biological activities and chemical reactivity compared to other thiazole or thiopyran derivatives.
Properties
Molecular Formula |
C23H19NO6S2 |
---|---|
Molecular Weight |
469.5 g/mol |
IUPAC Name |
dimethyl 2-oxo-7-(4-phenylmethoxyphenyl)-3,7-dihydrothiopyrano[2,3-d][1,3]thiazole-5,6-dicarboxylate |
InChI |
InChI=1S/C23H19NO6S2/c1-28-21(25)17-16(18-20(24-23(27)32-18)31-19(17)22(26)29-2)14-8-10-15(11-9-14)30-12-13-6-4-3-5-7-13/h3-11,16H,12H2,1-2H3,(H,24,27) |
InChI Key |
WUWGOOLUVKGKGQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC2=C(C1C3=CC=C(C=C3)OCC4=CC=CC=C4)SC(=O)N2)C(=O)OC |
Origin of Product |
United States |
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